molecular formula C9H3F6NO4 B6336710 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95% CAS No. 25854-53-9

2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95%

Cat. No. B6336710
CAS RN: 25854-53-9
M. Wt: 303.11 g/mol
InChI Key: IEXPAKCUULBXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan (TFNB) is a trifluoromethylated nitrobenzodioxin compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as a synthetic intermediate in the synthesis of other compounds and for its potential biochemical and physiological effects.

Scientific Research Applications

2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95% has been used in a variety of scientific research applications. It has been investigated as a potential anti-inflammatory agent, as well as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential use in the synthesis of other compounds, such as the antifungal agent terbinafine.

Mechanism of Action

The mechanism of action of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95% is not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95% have been studied in several animal models. In mice, 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95% has been found to reduce inflammation and the production of pro-inflammatory cytokines. It has also been found to reduce the activity of acetylcholinesterase, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is readily available in a 95% pure form. It is also relatively inexpensive, making it an attractive option for use in research. However, there are some limitations to its use, such as its potential toxicity and the fact that its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for the research and development of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95%. It could be further studied for its potential use in the treatment of neurological disorders, as well as its potential use as a synthetic intermediate in the synthesis of other compounds. It could also be studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of other diseases or conditions. Additionally, it could be further studied for its potential toxic effects and its mechanism of action.

Synthesis Methods

2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan, 95% can be synthesized from the reaction of 2,4-dinitro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxole and 2-chloro-1,3-dioxane in the presence of triethylamine. The reaction is carried out in aqueous ethanol at a temperature of 70-75°C. The reaction is complete after 10-12 hours and yields a 95% pure product.

properties

IUPAC Name

2,4,4-trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO4/c10-7(11)5-3-4(16(17)18)1-2-6(5)19-9(15,20-7)8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXPAKCUULBXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan

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